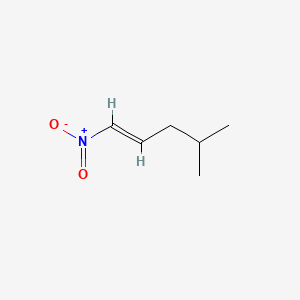

trans-4-Methyl-1-nitro-1-pentene

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-methyl-1-nitropent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWSUVQCPWIYID-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303293 | |

| Record name | (1E)-4-Methyl-1-nitro-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34209-90-0 | |

| Record name | (1E)-4-Methyl-1-nitro-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34209-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene, 4-methyl-1-nitro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034209900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E)-4-Methyl-1-nitro-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of trans-4-Methyl-1-nitro-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Methyl-1-nitro-1-pentene, with the chemical formula C₆H₁₁NO₂, is a nitroalkene of interest in organic synthesis. The nitroalkene functional group is a versatile moiety, acting as a powerful electron-withdrawing group that activates the carbon-carbon double bond for various nucleophilic addition reactions. This makes nitroalkenes valuable intermediates in the synthesis of a wide range of target molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the synthesis and properties of trans-4-Methyl-1-nitro-1-pentene, with a focus on its preparation via the Henry reaction, its physicochemical characteristics, and its potential applications in research and drug development.

Physicochemical and Spectroscopic Properties

Detailed experimental data for trans-4-Methyl-1-nitro-1-pentene is not widely available in the current literature. The following table summarizes the computed and general properties of this compound. Nitroalkanes are generally characterized as colorless, oily liquids with somewhat pleasant odors, and their boiling points are typically higher than their corresponding hydrocarbon counterparts.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 129.16 g/mol | PubChem[1] |

| Physical State | Oily liquid (expected) | General property of nitroalkanes[2] |

| Boiling Point | Higher than the corresponding hydrocarbon (expected) | General property of nitroalkanes[2] |

Synthesis of trans-4-Methyl-1-nitro-1-pentene

The primary and most direct route for the synthesis of trans-4-Methyl-1-nitro-1-pentene is the Henry (nitroaldol) reaction, followed by dehydration. This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. In this case, isovaleraldehyde reacts with nitromethane to form a β-nitro alcohol intermediate, which is then dehydrated to yield the target nitroalkene.

Synthesis Workflow

Caption: Synthesis workflow for trans-4-Methyl-1-nitro-1-pentene.

Experimental Protocol: General Procedure for the Henry Reaction and Dehydration

The following is a generalized experimental protocol for the synthesis of a nitroalkene via the Henry reaction, adapted for the preparation of trans-4-Methyl-1-nitro-1-pentene. Researchers should optimize the reaction conditions for their specific needs.

Materials:

-

Isovaleraldehyde

-

Nitromethane

-

Base catalyst (e.g., sodium hydroxide, potassium hydroxide, or an amine base like triethylamine)

-

Dehydrating agent (e.g., acetic anhydride, methanesulfonyl chloride)

-

Solvent (e.g., methanol, ethanol, or tetrahydrofuran)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Nitroaldol Condensation:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve isovaleraldehyde and a molar excess of nitromethane in a suitable solvent.

-

Cool the reaction mixture in an ice bath (0-5 °C).

-

Slowly add a catalytic amount of the base to the stirred solution. The choice of base can influence the reaction rate and selectivity.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute hydrochloric acid) to quench the reaction.

-

-

Work-up and Isolation of the Intermediate:

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude β-nitro alcohol intermediate.

-

-

Dehydration:

-

Dissolve the crude β-nitro alcohol in a suitable solvent.

-

Add the dehydrating agent to the solution. The reaction may require heating to proceed to completion.

-

Monitor the dehydration by TLC.

-

Upon completion, quench the reaction (e.g., by adding water or a saturated sodium bicarbonate solution).

-

-

Purification:

-

Extract the reaction mixture with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude trans-4-Methyl-1-nitro-1-pentene.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure trans isomer.

-

Signaling Pathways and Biological Relevance

The nitroalkene moiety is a known Michael acceptor, making it reactive towards nucleophilic residues in biological macromolecules such as proteins and enzymes. This reactivity is the basis for the biological activity of many nitroalkenes.

Potential Signaling Pathway Interactions

Caption: General mechanism of nitroalkene interaction with biological targets.

Nitro-fatty acids, a class of naturally occurring nitroalkenes, have been shown to modulate inflammatory signaling pathways. They can activate the Nrf2-regulated antioxidant response and inhibit NF-κB-dependent cytokine expression[3]. The electrophilic nature of the nitroalkene is crucial for these activities.

Applications in Research and Drug Development

While specific applications for trans-4-Methyl-1-nitro-1-pentene are not well-documented, its chemical nature suggests several potential uses:

-

Synthetic Intermediate: As a versatile building block, it can be used in the synthesis of more complex molecules. The nitro group can be reduced to an amine, and the double bond can be functionalized in various ways.

-

Michael Acceptor: It can be used in Michael addition reactions to form new carbon-carbon and carbon-heteroatom bonds, a fundamental transformation in organic synthesis.

-

Bioactive Molecule Discovery: Given the known biological activities of other nitroalkenes, trans-4-Methyl-1-nitro-1-pentene could be screened for various biological activities, including antimicrobial, anti-inflammatory, or anticancer properties[4][5]. The nitro group is a known pharmacophore in many bioactive compounds[4][5].

Conclusion

trans-4-Methyl-1-nitro-1-pentene is a functionalized nitroalkene with potential applications in organic synthesis and medicinal chemistry. Its synthesis is accessible through the well-established Henry reaction. Although specific experimental data on its physical and spectroscopic properties are currently limited in the public domain, its chemical reactivity as a Michael acceptor makes it an interesting candidate for further investigation by researchers in drug discovery and development. The methodologies and general properties outlined in this guide provide a foundational understanding for scientists working with this and related nitroalkenes.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-methyl-1-pentene [stenutz.eu]

In-Depth Technical Guide: Physicochemical Characteristics of trans-4-Methyl-1-nitro-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Methyl-1-nitro-1-pentene is a nitroalkene, a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. These compounds are of significant interest in organic synthesis and drug discovery due to their versatile reactivity. The electron-withdrawing nature of the nitro group makes the double bond susceptible to nucleophilic attack, rendering them valuable as Michael acceptors. This technical guide provides a comprehensive overview of the known physicochemical characteristics of trans-4-Methyl-1-nitro-1-pentene, detailed experimental protocols for its synthesis, and an exploration of the biological signaling pathways where similar nitroalkenes are known to be active. Due to the limited availability of experimental data for this specific compound, data for the well-characterized nitroalkene, β-nitrostyrene, is provided for comparative purposes.

Physicochemical Characteristics

Table 1: Comparison of Physicochemical Data

| Property | trans-4-Methyl-1-nitro-1-pentene (Computed) | β-Nitrostyrene (Experimental) |

| Molecular Formula | C₆H₁₁NO₂ | C₈H₇NO₂ |

| Molecular Weight | 129.16 g/mol | 149.15 g/mol [1] |

| Melting Point | Not available | 56 - 58 °C[2][3] |

| Boiling Point | Not available | 250 - 260 °C[3][4][5] |

| Density | Not available | 1.1552 g/cm³ at 32.2 °C[1] |

| Solubility | Not available | Insoluble in water[4][6]; Soluble in ethanol, ether, chloroform, benzene, and carbon disulfide[6][7] |

| logP | 2.1 | 2.11[1] |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Topological Polar Surface Area | 45.8 Ų | 45.8 Ų[1] |

| CAS Number | 34209-90-0 | 102-96-5 |

Experimental Protocols

The synthesis of nitroalkenes is most commonly achieved through the Henry reaction (also known as the nitroaldol reaction), which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[8][9][10] The initial product is a β-nitro alcohol, which can then be dehydrated to yield the corresponding nitroalkene.[11]

Synthesis of trans-4-Methyl-1-nitro-1-pentene via the Henry Reaction

This protocol is an adaptation of established procedures for the synthesis of β-nitrostyrene.[12][13]

Reactants:

-

3-Methylbutanal (isovaleraldehyde)

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Methanol or Ethanol

-

Ice-water

-

Dichloromethane or Diethyl ether (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbutanal (1 equivalent) and ammonium acetate (0.4 equivalents) in glacial acetic acid.

-

Addition of Nitromethane: Add an excess of nitromethane (approximately 5-10 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. A yellow oil or solid precipitate of the crude product should form.

-

Extraction: Extract the aqueous mixture with dichloromethane or diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure trans-4-Methyl-1-nitro-1-pentene.

Characterization

The synthesized product should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry (trans configuration).

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro group (strong asymmetric and symmetric stretches around 1550 and 1350 cm⁻¹) and the C=C double bond.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

While specific biological data for trans-4-Methyl-1-nitro-1-pentene is not available, the broader class of nitroalkenes, particularly fatty acid nitroalkenes, has been shown to possess significant biological activity.[14][15] These molecules act as signaling mediators, primarily through their ability to function as Michael acceptors.[16] The electrophilic nature of the nitroalkene moiety allows for covalent adduction to nucleophilic residues, such as cysteine, in proteins.[17] This post-translational modification can alter protein function and modulate various signaling pathways, often leading to anti-inflammatory responses.[15][18]

Two key signaling pathways modulated by nitroalkenes are the Keap1-Nrf2 and the NF-κB pathways.

-

Nrf2 Activation: Nitroalkenes can react with cysteine residues on Keap1, a negative regulator of the transcription factor Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, upregulating the expression of antioxidant and cytoprotective proteins.[19]

-

NF-κB Inhibition: Nitroalkenes can inhibit the pro-inflammatory NF-κB signaling pathway. This can occur through several mechanisms, including the direct modification of NF-κB subunits or upstream kinases like IKK, preventing the phosphorylation and degradation of the inhibitory IκBα protein. This keeps NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes.[19][20]

Conclusion

trans-4-Methyl-1-nitro-1-pentene represents a potentially valuable building block in medicinal chemistry and organic synthesis. While experimental physicochemical data for this specific molecule is currently lacking, established synthetic routes like the Henry reaction provide a clear path to its preparation. Based on the known biological activities of related nitroalkenes, it is plausible that trans-4-Methyl-1-nitro-1-pentene could exhibit interesting pharmacological properties, particularly in the modulation of inflammatory signaling pathways. Further experimental investigation into its physical properties, reactivity, and biological effects is warranted to fully elucidate its potential applications.

References

- 1. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 3. ß-Nitrostyrene CAS 102-96-5 | 818165 [merckmillipore.com]

- 4. trans-beta-Nitrostyrene, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 5. β-Nitrostyrene | 102-96-5 | FN45637 | Biosynth [biosynth.com]

- 6. chembk.com [chembk.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. Henry Reaction [organic-chemistry.org]

- 9. Henry reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Henry Reaction - Common Conditions [commonorganicchemistry.com]

- 12. Vogel: Preparation of Nitrostyrenes - [www.rhodium.ws] [erowid.org]

- 13. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 14. Nitroalkenes: synthesis, characterization, and effects on macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nitroalkene - Wikipedia [en.wikipedia.org]

- 17. Electrophilic characteristics and aqueous behavior of fatty acid nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. frontiersin.org [frontiersin.org]

Spectroscopic Data for trans-4-Methyl-1-nitro-1-pentene: A Technical Overview

This guide, therefore, provides a foundational understanding of the expected spectroscopic characteristics of trans-4-Methyl-1-nitro-1-pentene based on the analysis of its structural features and general principles of spectroscopic interpretation for analogous compounds. It also outlines the standard experimental protocols that would be employed to acquire such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated chemical shifts and spectral features for trans-4-Methyl-1-nitro-1-pentene. These predictions are based on established empirical rules and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| =CH-NO₂ | 7.0 - 7.5 | Doublet | ~13-15 (trans coupling) |

| =CH-CH₂ | 6.8 - 7.2 | Doublet of Triplets | ~13-15, ~7-8 |

| -CH₂- | 2.2 - 2.5 | Triplet | ~7-8 |

| -CH(CH₃)₂ | 1.8 - 2.2 | Nonet | ~6-7 |

| -CH(CH₃ )₂ | 0.9 - 1.1 | Doublet | ~6-7 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (ppm) |

| =CH-NO₂ | 140 - 150 |

| =CH-CH₂ | 135 - 145 |

| -CH₂- | 35 - 45 |

| -CH(CH₃)₂ | 25 - 35 |

| -CH(CH₃)₂ | 20 - 25 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1540 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |

| C=C Stretch (conjugated) | 1630 - 1650 | Medium |

| =C-H Bend (trans) | 960 - 980 | Strong |

| C-H Stretch (alkane) | 2850 - 3000 | Medium-Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Comments |

| [M]⁺ | 129.0789 | Molecular Ion |

| [M-NO₂]⁺ | 83 | Loss of nitro group |

| [C₄H₉]⁺ | 57 | Isobutyl fragment |

Standard Experimental Protocols

The acquisition of the spectroscopic data for trans-4-Methyl-1-nitro-1-pentene would follow established methodologies in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified trans-4-Methyl-1-nitro-1-pentene would be dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) would be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition: The ¹H NMR spectrum would be acquired using a standard pulse sequence. Key parameters would include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum would be acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) would be used, and a greater number of scans would be required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample of trans-4-Methyl-1-nitro-1-pentene would be placed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, if the sample is a solid, it would be finely ground with KBr powder and pressed into a thin pellet.

-

Instrumentation: The IR spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum would be collected over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) would be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

-

Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). For direct infusion, a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) would be used.

-

Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules and would likely be employed to generate the molecular ion and characteristic fragment ions.

-

Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a novel or uncharacterized compound like trans-4-Methyl-1-nitro-1-pentene is depicted in the following diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to (1E)-4-Methyl-1-nitro-1-pentene (CAS Number: 34209-90-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and potential hazards associated with (1E)-4-Methyl-1-nitro-1-pentene, registered under CAS number 34209-90-0. This document is intended to serve as a valuable resource for professionals in research and development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

(1E)-4-Methyl-1-nitro-1-pentene is an unsaturated aliphatic nitro compound. The presence of the nitro group and the carbon-carbon double bond are key features that dictate its chemical reactivity and physical properties. A summary of its key computed and, where available, experimental properties is presented in Table 1.

Table 1: Physicochemical Properties of (1E)-4-Methyl-1-nitro-1-pentene [1]

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | (1E)-4-methyl-1-nitropent-1-ene |

| CAS Number | 34209-90-0 |

| Canonical SMILES | CC(C)C/C=C/--INVALID-LINK--[O-] |

| InChI Key | CZWSUVQCPWIYID-HWKANZROSA-N |

| XLogP3-AA (LogP) | 2.1 |

| Topological Polar Surface Area | 45.8 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 129.078978594 Da |

Synthesis

The primary synthetic route to (1E)-4-Methyl-1-nitro-1-pentene is the Henry reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a nitroalkane.[2] In this specific case, isovaleraldehyde (3-methylbutanal) is reacted with nitromethane. The reaction proceeds in two main stages: an initial aldol-type addition to form a β-nitro alcohol, followed by dehydration to yield the nitroalkene.

General Reaction Scheme

Caption: General workflow for the synthesis of (1E)-4-Methyl-1-nitro-1-pentene via the Henry Reaction.

Detailed Experimental Protocol: A Representative Henry Reaction

Materials:

-

Isovaleraldehyde (3-methylbutanal)

-

Nitromethane

-

Base catalyst (e.g., potassium carbonate, imidazole, or an amine base like triethylamine)

-

Solvent (e.g., ethanol, methanol, or a solvent-free grinding method can be employed)

-

Dehydrating agent (optional, as elimination can sometimes occur in situ)

-

Apparatus for heating and reflux (if required)

-

Separatory funnel

-

Rotary evaporator

-

Purification setup (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the isovaleraldehyde in the chosen solvent.

-

Addition of Reagents: Add an excess of nitromethane to the flask.

-

Catalysis: Slowly add the base catalyst to the mixture while stirring. The reaction can be exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Dehydration: If the β-nitro alcohol intermediate is stable, a separate dehydration step may be necessary. This can often be achieved by heating the reaction mixture, sometimes with the addition of a dehydrating agent.

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute acid. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to isolate (1E)-4-Methyl-1-nitro-1-pentene.

Analytical Methods

The characterization of (1E)-4-Methyl-1-nitro-1-pentene can be achieved using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the separation and identification of this volatile compound. A non-polar capillary column would be appropriate for separation. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. While a specific protocol for this compound is not available, general GC-MS methods for volatile organic compounds can be adapted.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of (1E)-4-Methyl-1-nitro-1-pentene.

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the vinylic protons, the allylic protons, the methine proton of the isobutyl group, and the methyl protons. The coupling constants between the vinylic protons would confirm the (E)-stereochemistry.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the nitro-vinyl group, the allylic carbon, and the carbons of the isobutyl group.

While specific spectral data for CAS 34209-90-0 is not widely published, data for the related compound 4-methyl-1-pentene is available and can serve as a reference for the isobutyl group signals.[8]

Hazards and Biological Activity

Hazard Identification

Table 2: Anticipated Hazards of (1E)-4-Methyl-1-nitro-1-pentene

| Hazard Type | Description |

| Acute Toxicity | Aliphatic nitro compounds can be harmful if swallowed, inhaled, or in contact with skin. Symptoms of exposure can include irritation of the eyes and respiratory tract, headache, dizziness, and nausea.[10] |

| Skin and Eye Irritation | Expected to be a skin and eye irritant. Prolonged contact may cause more severe irritation. |

| Respiratory Irritation | Inhalation of vapors may cause respiratory tract irritation.[10] |

| Carcinogenicity/Mutagenicity | Some aliphatic nitro compounds, such as 2-nitropropane, are considered carcinogenic in animal studies.[11] The mutagenic potential of many nitro compounds is also a concern.[12] |

| Organ Toxicity | The liver and kidneys are potential target organs for the toxicity of nitroparaffins.[10] |

| Flammability | As a low molecular weight organic compound, it is likely to be flammable. |

Mechanism of Toxicity and Biological Activity

The toxicity of nitroalkenes is often attributed to their electrophilic nature, which allows them to react with biological nucleophiles such as the thiol groups in cysteine residues of proteins. This can lead to enzyme inhibition and disruption of cellular processes. The nitro group can also undergo metabolic reduction to form reactive intermediates that can cause cellular damage.[13]

While often viewed as toxic, the reactivity of the nitro group has also been harnessed in medicinal chemistry. Nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[12][14] The mechanism often involves bioreductive activation of the nitro group to generate reactive species that are toxic to the target cells or organisms.[12] There is no specific information available regarding the biological activity or signaling pathway modulation by (1E)-4-Methyl-1-nitro-1-pentene.

Logical Flow of Toxicity

Caption: Postulated mechanism of toxicity for (1E)-4-Methyl-1-nitro-1-pentene.

Conclusion

(1E)-4-Methyl-1-nitro-1-pentene (CAS 34209-90-0) is a reactive unsaturated aliphatic nitro compound. Its synthesis is achievable through the well-established Henry reaction. While specific analytical and toxicological data for this particular compound are sparse in publicly available literature, its properties and hazards can be inferred from the broader class of nitroalkenes. Researchers and drug development professionals should handle this compound with appropriate caution, utilizing personal protective equipment and working in well-ventilated areas, given its potential for toxicity and irritation. Further research is warranted to fully characterize its toxicological profile and explore any potential biological activities.

References

- 1. (1E)-4-Methyl-1-nitro-1-pentene | C6H11NO2 | CID 6445360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex [mdpi.com]

- 4. redalyc.org [redalyc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Methyl-1-pentene(691-37-2) 1H NMR [m.chemicalbook.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. Nitrocompounds, Aliphatic [iloencyclopaedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Toxicity and metabolism of nitroalkanes and substituted nitroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Analysis of trans-4-Methyl-1-nitro-1-pentene: A Technical Guide

Introduction

Nitro compounds are a significant class of organic molecules that are pivotal as synthetic intermediates and building blocks for a wide array of materials, including pharmaceuticals, agricultural chemicals, and explosives.[1] The nitro group (NO₂), being strongly electron-withdrawing, profoundly influences the electronic structure, polarity, and reactivity of the molecule to which it is attached.[1][2] Theoretical and computational chemistry provides powerful tools to investigate the molecular properties and reactivity of such compounds at an atomic level of detail.[2][3] This guide focuses on the theoretical and computational studies of trans-4-Methyl-1-nitro-1-pentene, a nitroalkene of interest for its potential applications in organic synthesis.

This document serves as a technical whitepaper for researchers, scientists, and professionals in drug development, outlining the standard computational methodologies for characterizing trans-4-Methyl-1-nitro-1-pentene. The guide details the theoretical framework, computational protocols, and expected outcomes from such studies, including geometric, vibrational, and electronic properties.

Molecular Structure and Properties

trans-4-Methyl-1-nitro-1-pentene, also known as (1E)-4-Methyl-1-nitro-1-pentene, is an unsaturated aliphatic nitro compound. The initial step in any computational study is to define the molecular structure and its fundamental properties. Public chemical databases provide a starting point with computed descriptors.

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | (E)-4-methyl-1-nitropent-1-ene |

| Canonical SMILES | CC(C)C/C=C/--INVALID-LINK--[O-] |

| InChI Key | CZWSUVQCPWIYID-HWKANZROSA-N |

Computational Methodologies

The following sections detail the standard computational protocols that would be employed to conduct a thorough theoretical investigation of trans-4-Methyl-1-nitro-1-pentene. These methods are based on well-established practices in computational chemistry for nitro compounds.[4][5]

Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization.

Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.[6] The B3LYP hybrid functional is a common choice for organic molecules.[7][8]

-

Basis Set: The 6-31G(d,p) basis set is typically sufficient for providing a good description of the electronic structure of organic molecules.[5]

-

Procedure: An initial structure of trans-4-Methyl-1-nitro-1-pentene is built. A geometry optimization calculation is then performed to find the coordinates that correspond to the minimum energy on the potential energy surface.[9]

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory.

Protocol:

-

Purpose:

-

To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[9]

-

To predict the infrared (IR) and Raman spectra of the molecule.

-

To obtain zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

Procedure: The calculation involves computing the second derivatives of the energy with respect to the atomic coordinates to generate a Hessian matrix.[9] Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes.[10]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

Protocol:

-

Calculation: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation.

-

Analysis:

-

HOMO Energy: Relates to the molecule's ability to donate electrons (nucleophilicity).[6]

-

LUMO Energy: Relates to the molecule's ability to accept electrons (electrophilicity).[6]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.[1] A smaller gap generally implies higher reactivity.[1][11]

-

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, offering insights into the Lewis structure, hybridization, and intramolecular interactions.

Protocol:

-

Purpose: To analyze charge distribution, identify significant orbital interactions (e.g., hyperconjugation), and understand the nature of chemical bonds.[2][12]

-

Procedure: The NBO analysis is performed on the optimized geometry and converged wavefunction. The output provides information on natural atomic charges, bond orders, and the energies of donor-acceptor interactions between filled and empty orbitals.[12]

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the computational studies described above.

Table 1: Hypothetical Optimized Geometric Parameters

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C1=C2 | 1.34 |

| C2-N3 | 1.47 | |

| N3=O4 | 1.22 | |

| N3=O5 | 1.22 | |

| C1-C6 | 1.51 | |

| Bond Angle (°) | C1=C2-N3 | 121.5 |

| O4-N3-O5 | 125.0 | |

| C2-N3-O4 | 117.5 | |

| C2-C1-C6 | 124.0 | |

| Dihedral Angle (°) | N3-C2-C1-C6 | 180.0 (trans) |

Table 2: Hypothetical Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment | Description |

| ~3050 | ν(C-H) | C=C-H stretching |

| ~2960 | νₐₛ(CH₃) | Asymmetric CH₃ stretching |

| ~2870 | νₛ(CH₃) | Symmetric CH₃ stretching |

| ~1650 | ν(C=C) | C=C stretching |

| ~1550 | νₐₛ(NO₂) | Asymmetric NO₂ stretching[13] |

| ~1375 | νₛ(NO₂) | Symmetric NO₂ stretching[13] |

| ~970 | δ(=C-H) | Out-of-plane C-H bending (trans) |

| ~850 | ν(C-N) | C-N stretching |

Table 3: Hypothetical Electronic Properties

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 3.8 D |

Visualizations

Diagrams generated using Graphviz to illustrate key concepts and workflows.

Conclusion

While direct experimental and theoretical studies on trans-4-Methyl-1-nitro-1-pentene are not extensively reported, this guide outlines a robust and standard computational approach for its characterization. The application of Density Functional Theory, coupled with vibrational, Frontier Molecular Orbital, and Natural Bond Orbital analyses, would provide comprehensive insights into the geometric, electronic, and reactive properties of this molecule. The data generated from such studies are invaluable for understanding its stability, predicting its spectroscopic signatures, and guiding its application in rational chemical synthesis and drug design.

References

- 1. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 2. A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.vensel.org [pubs.vensel.org]

- 4. [PDF] Density Functional Theory Calculations for Nitro Benzene Molecules Group | Semantic Scholar [semanticscholar.org]

- 5. A DFT study on nitrotriazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. atomistica.online [atomistica.online]

- 10. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 11. learn.schrodinger.com [learn.schrodinger.com]

- 12. q-chem.com [q-chem.com]

- 13. api.samdc.edu.in [api.samdc.edu.in]

The Genesis of a Versatile Functional Group: A Technical Guide to the Discovery and Historical Background of Nitroalkenes

For Immediate Release

A deep dive into the origins of nitroalkenes, this technical guide illuminates the seminal discoveries that first brought this versatile functional group to the forefront of organic chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the historical synthetic methodologies and the subsequent discovery of the profound impact of nitroalkenes on critical biological signaling pathways.

Executive Summary

The history of nitroalkenes is rooted in the foundational chemical explorations of the late 19th century. The pioneering work of Louis Henry and Emil Knoevenagel laid the groundwork for the synthesis of these compounds, initially through nitroaldol (Henry) reactions and condensations of active methylene compounds. Initially explored for their broad biological activities, including antimicrobial and antitumor properties, the true potential of nitroalkenes as sophisticated signaling molecules has only been fully appreciated in recent decades. Endogenously produced nitro-fatty acids are now recognized as key regulators of inflammatory and antioxidant pathways, primarily through Michael addition reactions with critical cysteine residues in regulatory proteins. This guide provides a comprehensive overview of the historical synthesis, key experimental protocols from foundational papers, and the elucidation of the Keap1-Nrf2 and NF-κB signaling pathways modulated by these electrophilic species.

The Dawn of Nitroalkene Synthesis: Henry and Knoevenagel

The journey into nitroalkene chemistry began with two pivotal discoveries in the 1890s, which provided the first reliable routes to their precursors, the β-nitro alcohols.

The Henry Reaction (1895)

In 1895, the Belgian chemist Louis Henry (1834-1913) reported a new method for the formation of "nitroalcools" (nitro alcohols)[1][2]. This reaction, now known as the Henry reaction or nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone[3][4][5]. This discovery was crucial as the resulting β-nitro alcohols could be subsequently dehydrated to yield the corresponding nitroalkenes[3].

Historical Experimental Protocol: Synthesis of Nitro Alcohols (L. Henry, 1895)

While the original 1895 publication in Comptes Rendus de l'Académie des Sciences provides a conceptual description rather than a detailed experimental protocol, the general procedure described by Henry involves the reaction of a nitroalkane with a carbonyl compound in the presence of a base. Based on his writings and subsequent interpretations, a representative protocol is as follows[1][2]:

-

Reactants: A nitroalkane (e.g., nitromethane) and an aldehyde or ketone.

-

Catalyst: A weak base, typically an alkali metal hydroxide or carbonate.

-

Procedure: The nitroalkane and carbonyl compound are mixed, and the basic catalyst is added, often with cooling to control the exothermic reaction. The reaction mixture is stirred until the formation of the β-nitro alcohol is complete.

-

Workup: The product is isolated by neutralization and extraction.

The Knoevenagel Condensation (1894)

Just a year prior, in 1894, the German chemist Emil Knoevenagel (1865-1921) published his work on the condensation of aldehydes with compounds containing an active methylene group, such as diethyl malonate, in the presence of a basic catalyst like diethylamine[6][7]. This reaction, which can also be applied to nitroalkanes, provides a direct route to α,β-unsaturated compounds and, in the case of nitroalkanes, to nitroalkenes[3][8].

Historical Experimental Protocol: Knoevenagel Condensation (E. Knoevenagel, 1894)

Knoevenagel's 1894 paper in Berichte der deutschen chemischen Gesellschaft describes the condensation of formaldehyde with diethyl malonate. A general procedure for the synthesis of a nitroalkene via a Knoevenagel-type condensation is as follows[6][7]:

-

Reactants: An aldehyde (e.g., benzaldehyde) and a nitroalkane (e.g., nitromethane).

-

Catalyst: A primary or secondary amine, such as piperidine or an alkylamine.

-

Procedure: The aldehyde and nitroalkane are mixed, often in a solvent like ethanol, and a catalytic amount of the amine is added. The mixture is then heated to drive the condensation and subsequent dehydration to the nitroalkene.

-

Workup: The product, often a crystalline solid, is isolated by filtration and can be purified by recrystallization.

Evolution of Nitroalkene Synthesis in the Early 20th Century

Following the foundational work of Henry and Knoevenagel, the early 20th century saw the refinement and expansion of nitroalkene synthesis. The development of more efficient dehydration methods for β-nitro alcohols and the exploration of a wider range of substrates and catalysts were key areas of focus. The synthesis of β-nitrostyrene, in particular, received considerable attention due to its utility as a synthetic intermediate.

Table 1: Early 20th Century Syntheses of Substituted β-Nitrostyrenes

| Year | Aldehyde | Nitroalkane | Catalyst/Conditions | Yield (%) | Reference |

| 1944 | Benzaldehyde | Nitromethane | Methylamine in methanol | 80-83 | Organic Syntheses |

| 1955 | m-Nitrobenzaldehyde | Malonic acid, then decarboxylation | Pyridine, quinoline, copper powder | 56-60 | Organic Syntheses |

| 1955 | o-Nitrobenzaldehyde | Malonic acid, then decarboxylation | Pyridine, quinoline, copper powder | 40 | Organic Syntheses |

| 1955 | p-Nitrobenzaldehyde | Malonic acid, then decarboxylation | Pyridine, quinoline, copper powder | 41 | Organic Syntheses |

Discovery of Nitroalkenes as Signaling Molecules

For much of the 20th century, the biological effects of nitroalkenes were primarily characterized by their toxicity and use as antimicrobial agents. However, a paradigm shift occurred with the discovery of endogenously produced nitro-fatty acids (NO₂-FAs) as potent signaling molecules. These electrophilic lipids are now understood to play crucial roles in regulating cellular responses to oxidative stress and inflammation.

The key to their signaling function lies in their ability to act as Michael acceptors, undergoing reversible covalent modification of nucleophilic cysteine residues in key regulatory proteins. This "covalent signaling" modulates protein function and triggers downstream cellular responses.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a primary defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Electrophilic species, including nitroalkenes, can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts Nrf2 ubiquitination. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of antioxidant and cytoprotective genes. Nitro-fatty acids have been shown to react with several cysteine residues on Keap1, including Cys151, Cys273, and Cys288, to initiate this protective signaling cascade.

The NF-κB Inflammatory Pathway

The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Nitroalkenes exert potent anti-inflammatory effects by directly targeting and inhibiting key components of this pathway. They have been shown to covalently modify a critical cysteine residue (Cys38) in the DNA-binding domain of the p65 subunit of NF-κB. This modification prevents NF-κB from binding to its target DNA sequences, thereby suppressing the expression of pro-inflammatory genes.

Conclusion

From their initial synthesis through classic condensation reactions to their current status as critical endogenous signaling molecules, the journey of nitroalkenes through the landscape of chemistry and biology has been remarkable. The foundational work of Henry and Knoevenagel provided the chemical tools to access these compounds, while modern biochemical and pharmacological research has unveiled their sophisticated roles in regulating cellular homeostasis. The ability of nitroalkenes to covalently modify key signaling proteins like Keap1 and NF-κB has opened new avenues for therapeutic intervention in a host of diseases underpinned by inflammation and oxidative stress. This historical and technical overview serves as a testament to the enduring importance of fundamental organic synthesis and the continuing discovery of its profound implications in biology and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. revista.cnic.edu.cu [revista.cnic.edu.cu]

- 3. Nitroalkene - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Metal-Organic Frameworks as Versatile Heterogeneous Solid Catalysts for Henry Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Berichte der Deutschen chemischen Gesellschaft zu Berlin | 1894 | Gallica [gallica.bnf.fr]

- 7. Bulletin de la Société chimique de Paris - 29 Years available - Gallica [gallica.bnf.fr]

- 8. Bulletin de la Société chimique de France — Wikipédia [fr.wikipedia.org]

A Comprehensive Technical Guide on the Reactivity and Stability of trans-4-Methyl-1-nitro-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity and stability of trans-4-Methyl-1-nitro-1-pentene. As a member of the conjugated nitroalkene class, this compound is a versatile building block in organic synthesis due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various transformations.[1][2] This document outlines its synthesis, key reactions, stability profile, and detailed experimental protocols relevant to its application in research and development.

Synthesis of trans-4-Methyl-1-nitro-1-pentene

The most common and direct route to synthesizing conjugated nitroalkenes such as trans-4-Methyl-1-nitro-1-pentene is through the Henry reaction, also known as the nitroaldol reaction.[3][4] This base-catalyzed condensation involves the reaction of a nitroalkane with an aldehyde, followed by dehydration to yield the nitroalkene.[4]

A plausible synthetic pathway for trans-4-Methyl-1-nitro-1-pentene would involve the condensation of nitromethane with isovaleraldehyde (3-methylbutanal).

Experimental Protocol: Synthesis via Henry Reaction

This protocol is a representative procedure for the synthesis of a nitroalkene from a nitroalkane and an aldehyde.[4]

-

Reaction Setup: To a stirred solution of isovaleraldehyde (1.0 equivalent) and nitromethane (1.2 equivalents) in a suitable solvent such as methanol, a base catalyst (e.g., sodium hydroxide, potassium carbonate, or an amine base like triethylamine, 0.1-0.5 equivalents) is added portion-wise at 0 °C.

-

Reaction Execution: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials. The initial reaction forms the β-hydroxy nitro-compound (nitroaldol adduct).

-

Dehydration: Upon completion of the initial condensation, the reaction mixture is acidified (e.g., with acetic acid or dilute HCl) and heated to induce dehydration of the nitroaldol adduct. Alternatively, a dehydrating agent such as acetic anhydride or methanesulfonyl chloride can be used.

-

Work-up and Purification: The mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure trans-4-Methyl-1-nitro-1-pentene.

Reactivity and Key Transformations

The electron-deficient nature of the double bond in trans-4-Methyl-1-nitro-1-pentene makes it highly susceptible to nucleophilic attack and a valuable participant in various cycloaddition and reduction reactions.

Conjugate (Michael) Addition

Conjugate addition is one of the most significant reactions of nitroalkenes, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[5] The strong electron-withdrawing nitro group makes the β-carbon highly electrophilic and an excellent Michael acceptor.[3]

A wide range of nucleophiles can be employed, including:

-

Carbon Nucleophiles: Enolates, organometallic reagents (e.g., Grignards, organocuprates), and enamines.[6][7][8]

-

Heteroatom Nucleophiles: Amines, thiols, and alcohols.

The products of these reactions are highly functionalized nitroalkanes, which are valuable intermediates for further transformations, such as reduction of the nitro group to an amine or conversion to a carbonyl via the Nef reaction.[6]

References

- 1. sci-rad.com [sci-rad.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitroalkene - Wikipedia [en.wikipedia.org]

- 4. Henry Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitro compound synthesis by conjugate addition [organic-chemistry.org]

Substituted Nitroalkenes: A Technical Guide to Emerging Research Frontiers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitroalkenes are a class of highly versatile and reactive organic compounds, characterized by a nitro group conjugated with a carbon-carbon double bond. This unique electronic arrangement makes them potent electrophiles and valuable building blocks in a myriad of chemical transformations. Their utility extends from complex organic synthesis to the development of novel therapeutic agents. The strong electron-withdrawing nature of the nitro group activates the double bond for various nucleophilic additions and cycloaddition reactions, making them prized intermediates.[1][2][3] In medicinal chemistry, they are recognized as Michael acceptors that can covalently modify biological nucleophiles, such as cysteine residues in proteins, leading to significant pharmacological effects.[4][5] This technical guide provides an in-depth exploration of the burgeoning research areas for substituted nitroalkenes, focusing on their applications in drug development and advanced synthetic methodologies. It includes quantitative data, detailed experimental protocols, and visual workflows to support further investigation and innovation in this dynamic field.

Core Reactivity and Synthesis

The chemical behavior of substituted nitroalkenes is dominated by the electron-deficient nature of the double bond. This makes them excellent Michael acceptors, dienophiles, and dipolarophiles.[1] Their reactivity allows for the construction of complex molecular architectures and the introduction of nitrogen-containing functionalities, which are prevalent in pharmaceuticals.

Key Reaction Classes:

-

Michael Addition: As potent Michael acceptors, nitroalkenes readily react with a wide range of carbon and heteroatom nucleophiles. This reaction is a cornerstone for forming new C-C and C-heteroatom bonds.[6][7][8] The resulting γ-nitro compounds are versatile intermediates that can be converted into other functional groups.[8]

-

Cycloaddition Reactions: Nitroalkenes participate in various cycloaddition reactions, including [4+2], [3+2], and [2+2] cycloadditions.[9][10][11][12][13] In Diels-Alder reactions, they are excellent dienophiles.[1][9] These reactions are critical for synthesizing carbocyclic and heterocyclic ring systems with high stereocontrol.[2][3][14]

-

Domino/Cascade Reactions: The high reactivity of nitroalkenes makes them ideal substrates for multi-component and cascade reactions, enabling the efficient assembly of complex molecules from simple precursors in a single step.[10][11]

A generalized workflow for the synthesis and application of substituted nitroalkenes is presented below.

Figure 1: General workflow from starting materials to nitroalkene applications.

Potential Research Area: Medicinal Chemistry & Drug Development

Substituted nitroalkenes are emerging as a significant class of compounds for therapeutic applications due to their ability to modulate various biological pathways.

Anticancer Agents

Nitroalkenes exhibit potent anticancer activity through multiple mechanisms. Their ability to act as Michael acceptors allows them to target nucleophilic residues on proteins crucial for cancer cell survival and proliferation.[5]

-

Mechanism of Action: A key mechanism involves the inhibition of DNA repair pathways. Certain small molecule nitroalkenes have been shown to inhibit RAD51-mediated homologous recombination, a critical DNA double-strand break repair process.[15] This sensitizes cancer cells, particularly triple-negative breast cancer (TNBC) cells, to DNA-damaging therapies like PARP inhibitors and radiation.[15] Other nitroalkenes induce anticancer effects by binding to tubulin, disrupting microtubule dynamics and inhibiting cell proliferation.[16][17] Additionally, some nitro-substituted compounds induce reactive oxygen species (ROS), leading to DNA damage, mitochondrial dysfunction, and suppression of key survival signaling pathways like Akt/mTOR and ERK.[18]

-

Future Research Directions:

-

Combination Therapies: Investigating the synergy between novel nitroalkenes and existing chemotherapeutics or radiation therapy is a promising area.[15]

-

Targeted Delivery: Developing delivery systems to selectively target nitroalkenes to tumor tissues could enhance efficacy and reduce off-target toxicity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening libraries of nitroalkenes to identify compounds with improved potency and selectivity against specific cancer types.

-

| Compound Class | Cancer Type | Target/Mechanism of Action | Reported IC50 / Activity | Reference |

| α-Aminoalkylated nitroalkenes | Cervical Cancer (HeLa) | Tubulin binding | Not specified in abstract | [16],[17] |

| Nitro fatty acids (e.g., CP-8) | Triple-Negative Breast Cancer | Inhibition of RAD51-mediated homologous recombination | Potent cell killing, synergistic with PARP inhibitors | [15] |

| 4-Nitro-substituted diselenide | Triple-Negative Breast Cancer | ROS induction, suppression of Akt/mTOR & ERK pathways | Markedly reduced tumor volume in vivo | [18] |

Anti-inflammatory Agents

Endogenously produced nitrated fatty acids are known signaling mediators that resolve inflammation.[19] Synthetic substituted nitroalkenes mimic these effects and represent a promising area for developing novel anti-inflammatory drugs.

-

Mechanism of Action: Nitroalkenes exert anti-inflammatory effects primarily by inhibiting the pro-inflammatory transcription factor NF-κB.[19] They can directly alkylate and inhibit key proteins in the NF-κB signaling pathway.[19] Some nitro-substituted chalcones have also been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory response.[20] This modulation reduces the expression of downstream inflammatory mediators such as TNF-α, MCP-1, and vascular cell adhesion molecule 1 (VCAM-1).[19]

The signaling pathway below illustrates the inhibitory effect of nitroalkenes on NF-κB activation.

Figure 2: Inhibition of the NF-κB signaling pathway by substituted nitroalkenes.

-

Future Research Directions:

-

PPARγ-Independent Pathways: Investigating PPARγ-independent mechanisms of action, as some nitroalkenes show efficacy without activating this receptor.[19]

-

In Vivo Models: Evaluating the efficacy of novel nitroalkenes in animal models of chronic inflammatory diseases like arthritis, inflammatory bowel disease, and atherosclerosis.

-

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) properties of promising anti-inflammatory nitroalkenes.

-

Antimicrobial Agents

Substituted nitroalkenes have demonstrated significant activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[21][22]

-

Mechanism of Action: The antimicrobial activity of nitroaromatic compounds is often attributed to the intracellular reduction of the nitro group, which generates toxic reactive nitrogen species. These species can cause widespread damage to cellular components, including DNA and proteins, leading to cell death.[23] Some functionalized β-nitrostyrenes show potent and specific activity against certain bacterial species like B. subtilis.[21]

-

Future Research Directions:

-

Combating Resistance: Synthesizing and testing nitroalkenes against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[24]

-

Antibiofilm Activity: Evaluating the ability of nitroalkenes to disrupt or prevent the formation of bacterial biofilms, which are a major cause of persistent infections.[24]

-

Low Cytotoxicity Candidates: Focusing on developing compounds that exhibit high antimicrobial potency with minimal cytotoxicity to human cells, making them suitable for therapeutic use.[21]

-

| Compound Class | Target Organism(s) | MIC (μg/mL) | MBC (μg/mL) | Reference |

| Functionalized β-nitrostyrenes (Compound 3) | Gram-positive bacteria | 3.91–7.81 | 7.81–31.25 | [21] |

| Functionalized β-nitrostyrenes (Compounds 4–6) | Gram-negative bacteria | 31.25 | Not specified | [21] |

| Halogenated Nitro-pyrroles | S. aureus | 15.6–62.5 | Not specified | [23] |

| Nitrothiophene derivatives | MRSA | High activity | Not specified | [24] |

Potential Research Area: Advanced Synthetic Methodologies

The unique reactivity of nitroalkenes makes them valuable substrates for developing novel and efficient synthetic methods, particularly in asymmetric catalysis.

Asymmetric Organocatalysis

The organocatalytic asymmetric conjugate addition to nitroalkenes is a powerful tool for creating highly functionalized, enantioenriched building blocks.[6][7]

-

Reaction Scope: A wide variety of nucleophiles, including aldehydes, ketones, and malonates, can be added to nitroalkenes with high enantioselectivity using chiral organocatalysts like prolinamides and thioureas.[6] This allows for the synthesis of precursors to important molecules like analogues of the drug Pregabalin.[25][26]

-

Future Research Directions:

-

Novel Catalysts: Designing new, more efficient, and robust organocatalysts for conjugate additions.

-

Expanded Substrate Scope: Exploring the use of tetrasubstituted nitroalkenes, which are synthetically challenging but lead to the construction of all-carbon quaternary centers.[27]

-

Tandem Reactions: Developing one-pot tandem reactions that combine an asymmetric Michael addition with a subsequent cyclization or functional group transformation.

-

| Reaction Type | Catalyst Type | Product Type | Reported Yield (%) | Reported ee (%) | Reference |

| Enantioselective reduction of nitroalkenes | Imidazolidinone (MacMillan) | Functionalized nitroalkanes | Up to 99 | Up to 98 | [27] |

| Michael addition of aldehydes | Prolinamide derivatives | γ-Nitrocarbonyl compounds | Good to excellent | High | [6] |

| Michael addition of β-keto esters | Bifunctional thiourea | Adducts with adjacent stereocenters | Up to 99 | Up to 99 | [6] |

Experimental Protocols

General Synthesis of a Tetrasubstituted Nitroalkene

This protocol is adapted from a two-step procedure involving a Horner-Wadsworth-Emmons (HWE) olefination followed by nitration.[27]

Step 1: HWE Olefination to form α,β-Unsaturated Ester

-

Cool a solution of trimethyl phosphonoacetate (1.1 eq) in anhydrous THF (tetrahydrofuran) to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of the starting ketone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC (thin-layer chromatography).

-

Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the α,β-unsaturated ester.

Step 2: Nitration of the α,β-Unsaturated Ester

-

Dissolve the α,β-unsaturated ester (1.0 eq) in acetonitrile.

-

Add sodium nitrite (NaNO2, 2.0 eq) and ceric ammonium nitrate (CAN, 2.0 eq) to the solution.

-

Stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with water and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the tetrasubstituted nitroalkene.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound.[21]

-

Preparation: Prepare a stock solution of the test nitroalkene in DMSO (dimethyl sulfoxide). Prepare a bacterial inoculum suspension in Mueller-Hinton Broth (MHB) and adjust its turbidity to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth and plate it onto a Mueller-Hinton Agar (MHA) plate.

-

Incubation: Incubate the MHA plates at 37 °C for 24 hours.

-

MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

References

- 1. Denitrative radical-induced coupling reactions of nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00904A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Nitroalkenes in the synthesis of carbocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Puzzle of the New Type of Intermediate in the Course of [2 + 2] Cycloaddition with the Participation of Conjugated Nitroalkenes: MEDT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]

- 15. Small molecule nitroalkenes inhibit RAD51-mediated homologous recombination and amplify triple-negative breast cancer cell killing by DNA-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and anticancer activity studies of alpha-aminoalkylated conjugated nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and anticancer activity studies of α-aminoalkylated conjugated nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Novel functionalized β-nitrostyrenes: Promising candidates for new antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. mdpi.com [mdpi.com]

- 25. Enantiocomplementary Michael Additions of Acetaldehyde to Aliphatic Nitroalkenes Catalyzed by Proline‐Based Carboligases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. encyclopedia.pub [encyclopedia.pub]

- 27. Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of trans-4-Methyl-1-nitro-1-pentene from Isovaleraldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of trans-4-Methyl-1-nitro-1-pentene from isovaleraldehyde. The synthesis involves a Henry (nitroaldol) reaction between isovaleraldehyde and nitromethane, followed by dehydration of the intermediate β-nitro alcohol. A highly stereoselective one-pot protocol is presented, which directly yields the desired trans-isomer, as well as a traditional two-step approach.

Introduction

The synthesis of nitroalkenes is of significant interest in organic chemistry as they are versatile intermediates for a variety of transformations.[1][2] The target molecule, trans-4-Methyl-1-nitro-1-pentene, can be synthesized from isovaleraldehyde and nitromethane. This process first forms a β-nitro alcohol via a Henry reaction, which is then dehydrated to the nitroalkene.[1][2] Controlling the stereoselectivity of the dehydration step to favor the trans-isomer is crucial.

One-Pot Stereoselective Synthesis of trans-4-Methyl-1-nitro-1-pentene

A facile and highly stereoselective one-pot synthesis for (E)- or (Z)-nitro alkenes from aliphatic aldehydes and nitroalkanes has been developed.[3][4] To obtain the trans (E)-isomer of 4-Methyl-1-nitro-1-pentene, the reaction is performed in toluene at reflux, catalyzed by piperidine over 4 Å molecular sieves.[3][4]

Experimental Protocol

-

To a solution of isovaleraldehyde (1 equivalent) in toluene, add nitromethane (1.2 equivalents), 4 Å molecular sieves, and a catalytic amount of piperidine (0.1 equivalents).

-

The reaction mixture is then heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the molecular sieves.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure trans-4-Methyl-1-nitro-1-pentene.

Quantitative Data

While the specific yield for the reaction of isovaleraldehyde is not explicitly reported in the seminal literature, the protocol has been shown to provide high to excellent yields for a range of aliphatic aldehydes.[3][4] The data for a representative aliphatic aldehyde from the study is summarized below.

| Aldehyde | Product | Solvent | Temperature | Yield (%) | Isomer Ratio (E:Z) |

| Hexanal | (E)-1-Nitrooct-1-ene | Toluene | Reflux | 95 | >99:1 |

Data adapted from Fioravanti et al., Org. Lett. 2008, 10, 1449-1451.[3][4]

Two-Step Synthesis of trans-4-Methyl-1-nitro-1-pentene

An alternative approach is a two-step synthesis involving the isolation of the intermediate β-nitro alcohol followed by a separate dehydration step.

Step 1: Henry Reaction - Synthesis of 4-Methyl-1-nitropentan-2-ol

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[2]

-

In a round-bottom flask, dissolve isovaleraldehyde (1 equivalent) and nitromethane (1.2 equivalents) in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a catalytic amount of a base, such as sodium hydroxide or triethylamine.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-nitro alcohol.

Step 2: Dehydration of 4-Methyl-1-nitropentan-2-ol

The dehydration of the β-nitro alcohol can be achieved under acidic or basic conditions. To favor the formation of the trans-alkene, methods that proceed via an E1cB mechanism under basic conditions are often employed.

-

Dissolve the crude 4-Methyl-1-nitropentan-2-ol in a suitable solvent like dichloromethane or toluene.

-

Add a dehydrating agent, such as methanesulfonyl chloride in the presence of a base like triethylamine, or simply heat with a base.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

-

Purify the residue by column chromatography to yield trans-4-Methyl-1-nitro-1-pentene.

Reaction Mechanisms and Workflows

One-Pot Synthesis Workflow

Caption: One-pot synthesis workflow.

Signaling Pathway for One-Pot Synthesis (Henry Reaction and E1cB Dehydration)

Caption: Mechanism of one-pot synthesis.

Logical Relationship for Stereoselectivity

Caption: Stereoselectivity control.